molecular formula C14H15ClN2O3S B6000486 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole

3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole

Cat. No.: B6000486
M. Wt: 326.8 g/mol
InChI Key: AXNQMUBUPJCCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the isoxazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of COX-2 enzyme activity, which reduces inflammation, pain, and fever. Additionally, it induces apoptosis in cancer cells, leading to their death. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole in lab experiments include its potent anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.

Future Directions

The future directions for research on 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole include the development of more efficient synthesis methods, the evaluation of its safety and toxicity in preclinical studies, and the exploration of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide insights into the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its potent anti-inflammatory, analgesic, and anti-cancer properties, as well as its neuroprotective effects, make it a potential candidate for the treatment of various diseases. However, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings. Further research is needed to explore its potential applications and elucidate its mechanism of action.

Synthesis Methods

The synthesis of 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole involves a multistep reaction process. The initial step involves the reaction of 3-chlorobenzene sulfonamide with 2-pyrrolidinone in the presence of a base to form 1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinone. The second step involves the reaction of 1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinone with methyl isoxazole-5-carboxylate in the presence of a base to form this compound.

Scientific Research Applications

3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to possess potent anti-cancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. Moreover, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Appropriate safety precautions should be taken when handling this or any other chemical compound .

Properties

IUPAC Name

3-[1-(3-chlorophenyl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-10-8-13(16-20-10)14-6-3-7-17(14)21(18,19)12-5-2-4-11(15)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNQMUBUPJCCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.